Potassium (4-Tetrahydropyranylmethyl)trifluoroborate
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Overview
Description
Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties, such as being air and moisture stable, which makes them easy to handle and store. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate typically involves the reaction of tetrahydropyranylmethyl bromide with potassium trifluoroborate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Reactants: Tetrahydropyranylmethyl bromide and potassium trifluoroborate.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.
Base: Commonly used bases include potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-Tetrahydropyranylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: Typically, these reactions are carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound.
Scientific Research Applications
Potassium (4-Tetrahydropyranylmethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate in cross-coupling reactions involves the following steps:
Activation: The palladium catalyst activates the trifluoroborate compound.
Transmetalation: The activated trifluoroborate undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the final product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
- Stability : this compound is more stable under air and moisture compared to some other organotrifluoroborates.
- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro(oxan-4-ylmethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVLUMULIEMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCOCC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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